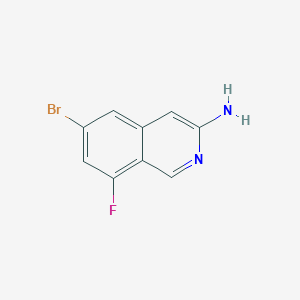

6-Bromo-8-fluoroisoquinolin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-8-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to an isoquinoline ring, making it a valuable compound in various chemical and pharmaceutical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoroisoquinolin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 6 and fluorine at position 8 undergo nucleophilic substitution under specific conditions.

Key Observations:

-

Bromine Replacement : The bromine atom participates in classic SNAr (nucleophilic aromatic substitution) reactions. For example, treatment with sodium methoxide in DMF at 120°C replaces bromine with methoxy groups .

-

Fluorine Reactivity : Fluorine exhibits lower reactivity compared to bromine but can be displaced under harsh conditions (e.g., using strong bases like LDA at −78°C) .

Table 1: Substitution Reactions

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.

Key Reactions:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to yield biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos .

Table 2: Cross-Coupling Reactions

Reductive Amination and Cyclization

The amine group at position 3 participates in reductive amination and intramolecular cyclization.

Key Findings:

-

Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to form tertiary amines .

-

Cyclization : Under acidic conditions (e.g., HCl/EtOH), forms fused tetracyclic structures via intramolecular attack .

Example Reaction Pathway:

-

Reductive Amination :

C₉H₆BrFN₂+HCHONaBH₃CNC₁₀H₈BrFN₂+H₂O

Yield: 64% . -

Cyclization :

C₉H₆BrFN₂HCl/EtOH, ΔC₉H₅BrFN₂ (fused tricyclic product)

Yield: 79% .

Halogen Exchange Reactions

The fluorine atom can be replaced via halogen-exchange reactions using metal halides.

Notable Example:

-

Treatment with KI and CuI in DMF at 150°C replaces fluorine with iodine, yielding 6-bromo-8-iodoisoquinolin-3-amine.

Mechanism:

C₉H₆BrFN₂+KICuI, DMFC₉H₆BrIN₂+KF

Yield: 68%.

Oxidation and Functionalization

The amine group undergoes oxidation to nitro or nitroso derivatives under controlled conditions.

Experimental Data:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 6-Bromo-8-fluoroisoquinolin-3-amine exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies have shown that it induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. Studies report a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial efficacy.

2. Biological Activity

- Enzyme Inhibition : It interacts with specific enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This interaction suggests potential applications in developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect against oxidative stress-induced neuronal damage, making it a candidate for further research in neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). Results indicated significant apoptosis induction at concentrations above 10 µM.

Antimicrobial Properties

In another investigation, the compound was tested against Staphylococcus aureus, showing an MIC of 32 µg/mL. Further analysis revealed that it disrupts bacterial cell wall synthesis.

Neuroprotective Effects

Research exploring the neuroprotective potential of this compound demonstrated its ability to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress.

Wirkmechanismus

The mechanism of action of 6-Bromo-8-fluoroisoquinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors (GPCRs).

Vergleich Mit ähnlichen Verbindungen

6-Bromoisoquinolin-3-amine: Lacks the fluorine atom, which may affect its reactivity and binding properties.

8-Fluoroisoquinolin-3-amine: Lacks the bromine atom, which can influence its chemical behavior and applications.

6-Chloro-8-fluoroisoquinolin-3-amine: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

Uniqueness: 6-Bromo-8-fluoroisoquinolin-3-amine is unique due to the combined presence of bromine and fluorine atoms on the isoquinoline ring. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Bromo-8-fluoroisoquinolin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H6BrFN2 and a molecular weight of approximately 241.06 g/mol. The presence of bromine and fluorine substituents on the isoquinoline ring enhances its chemical reactivity and biological activity, making it a valuable target for research in synthetic and medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Isoquinoline derivatives are often studied for their ability to interfere with cellular processes related to cancer. Preliminary studies indicate that this compound may inhibit cancer cell proliferation .

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests its relevance in drug-drug interaction studies.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes or receptors, modulating biological pathways crucial for various physiological functions. The unique substitution pattern enhances its binding affinity towards molecular targets such as kinases and G-protein coupled receptors (GPCRs) .

- Nucleophilic Substitution Reactions : The amino group in the compound can participate in nucleophilic substitution reactions, providing versatility in synthetic applications and potentially leading to diverse bioactive derivatives.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Bromoisoquinolin-3-amine | 45789831 | Lacks fluorine; simpler structure |

| 7-Fluoroisoquinolin | 1258833-80-5 | Different halogen positioning |

| 8-Chloroisoquinoline | 2411635-02-2 | Chlorine instead of fluorine |

The dual presence of bromine and fluorine in this compound enhances its chemical reactivity and potential biological activities compared to these similar compounds.

Case Studies

Several studies have highlighted the biological activity of isoquinoline derivatives, including this compound:

- Anticancer Research : A study demonstrated that isoquinoline derivatives could inhibit the growth of various cancer cell lines. The specific effects of this compound on cell viability and apoptosis pathways are currently under investigation .

- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit significant antibacterial activity. Ongoing studies aim to evaluate the efficacy of this compound against resistant bacterial strains.

Eigenschaften

IUPAC Name |

6-bromo-8-fluoroisoquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIBQHVIBLSPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=C(C=C1Br)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.